molecular formula C17H22FNO4 B1311132 (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 706806-65-7

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1311132
M. Wt: 323.4 g/mol
InChI Key: AWTXCFLBYUGCEW-KRWDZBQOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is substituted at one position by a carboxylic acid group and at another position by a 4-fluorobenzyl group . Additionally, a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the pyrrolidine ring .

Scientific Research Applications

Crystal Structure and Conformation

Research on derivatives similar to "(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid" has focused on their crystal structures and conformations. For instance, studies have revealed that certain derivatives adopt envelope conformations within their pyrrolidine rings, demonstrating specific dihedral angles between the carboxylic acid group and other substituents like the N-tert-butoxycarbonyl and fluoro-substituted benzyl groups. These structural insights are crucial for understanding the molecular interactions and stability of these compounds, contributing to the design of new materials and drugs (Rajalakshmi et al., 2013).

Synthesis and Chemical Properties

Synthesis studies have explored the efficient preparation of tert-butyl derivatives through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate demonstrates the application of tert-butoxycarbonyl protected intermediates in constructing complex molecules, which are foundational techniques in the synthesis of pharmaceuticals and biologically active compounds (Naveen et al., 2007).

Application in Polymer Science

The compound and its derivatives have been utilized in the synthesis of polyamides with unique properties, such as high thermal stability and solubility in polar solvents. These materials find applications in various industries, including coatings, plastics, and high-performance fibers, showcasing the broad applicability of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid in material science (Hsiao et al., 2000).

properties

IUPAC Name

(2S)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXCFLBYUGCEW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426200
Record name 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

706806-65-7
Record name 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-alpha -(4-fluorobenzyl)-Pro-OH
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